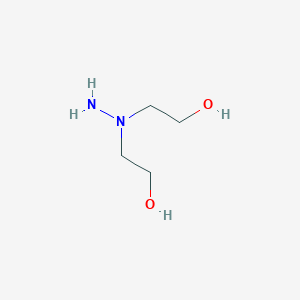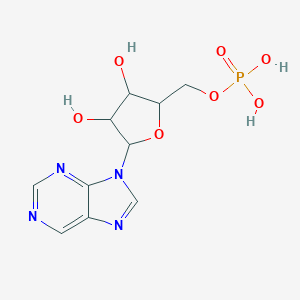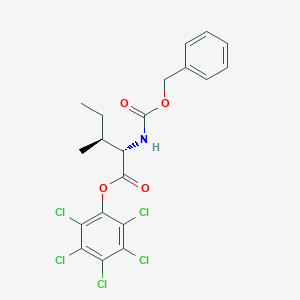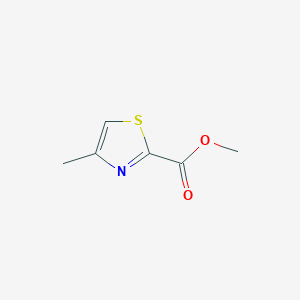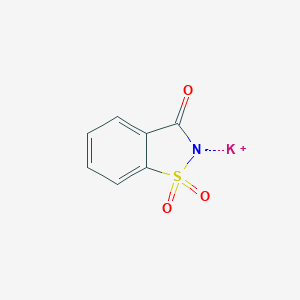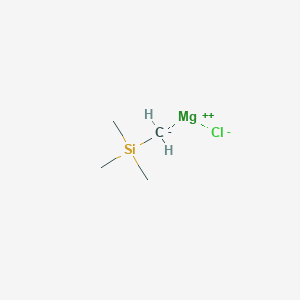
Trimethylsilylmethylmagnesium Chloride
Übersicht
Beschreibung
Trimethylsilylmethylmagnesium chloride (TMSMgCl) is an organomagnesium reagent used for the synthesis of organic compounds. It is a colorless liquid that is soluble in organic solvents such as ethers and hydrocarbons. TMSMgCl is also known as Grignard reagent and is widely used in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis of γ-Substituted Allylsilanes : Taku Kamachi et al. (2004) demonstrated the use of Trimethylsilylmethylmagnesium Chloride in the cobalt-catalyzed mono-coupling with 1,2-dihalogenoethylene to produce γ-substituted (E)-allylsilanes, which are useful in various synthetic applications (Kamachi et al., 2004).
Functionalized Allylsilanes Production : Thomas V. Lee et al. (1989) used this compound for the cerium(III)-mediated Grignard reaction with esters and lactones, leading to functionalized allylic silanes, which are precursors for various ring closure reactions (Lee et al., 1989).
Preparation of Trimethylsilyldiazomethane : A study by S. Mori et al. (1982) described the synthesis of trimethylsilyldiazomethane, a compound useful for organic synthesis, using this compound (Mori et al., 1982).
Reaction with Esters : É. V. Kukharskaya et al. (1958) explored the reaction between this compound and ethyl esters of acetic and n-butyric acids, which leads to the formation of tertiary alcohols (Kukharskaya et al., 1958).
Synthesis of 2-(Trimethylsilyl)methyl-2-propen-1-ol Derivatives : M. Riaz et al. (2018) reported a cobalt-catalyzed coupling of protected vinyl halide with this compound for the preparation of these derivatives, showing excellent functional group tolerance (Riaz et al., 2018).
Reactions with gem-Dibromocyclopropanes : D. Seyferth et al. (1975) described the use of this compound in the reaction with isopropylmagnesium chloride and gem-dibromocyclopropanes to obtain α-bromocyclopropylmagnesium chloride compounds (Seyferth et al., 1975).
Wirkmechanismus
Target of Action
Trimethylsilylmethylmagnesium Chloride, also known as ((trimethylsilyl)methyl)magnesium chloride, is a Grignard reagent . It primarily targets carbonyl compounds, aryl triflates, carbamates, and vinyl selenides . These targets play a crucial role in various organic reactions, serving as the starting point for the formation of new bonds.
Mode of Action
The compound interacts with its targets through a process known as alkenation . In this process, the compound forms a bond with the target molecule, leading to the formation of tertiary alcohols . This reaction is accompanied by 3-decomposition, which involves the splitting off of one trimethylsilyl group from these alcohols in an acid medium .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It is involved in the alkenation of dithioacetals, cross-coupling with aryl triflates and carbamates, and cross-coupling with vinyl selenides . These reactions lead to the formation of various organic compounds, which can have downstream effects in other biochemical processes.
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture and air , which can affect its stability and, consequently, its bioavailability.
Result of Action
The primary result of the action of this compound is the formation of tertiary alcohols . When tertiary organosilicon alcohols containing a hydroxyl group on the β-carbon atom are dehydrated, unsaturated silicohydrocarbons are formed with a double bond in the β-position .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moisture and air . The compound reacts rapidly with moisture, water, and protic solvents , which can affect its stability and efficacy. Therefore, it is typically used under anhydrous conditions in a controlled laboratory environment.
Safety and Hazards
Trimethylsilylmethylmagnesium Chloride is highly flammable and releases flammable gases which may ignite spontaneously when in contact with water . It is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer .
Eigenschaften
IUPAC Name |
magnesium;methanidyl(trimethyl)silane;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11Si.ClH.Mg/c1-5(2,3)4;;/h1H2,2-4H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBLTKZWYAHPKM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[CH2-].[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClMgSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267917 | |
| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13170-43-9 | |
| Record name | Magnesium, chloro[(trimethylsilyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


